MtTMPK-IN-9

Tuberculosis Enzyme Inhibition Antibacterial

MtTMPK-IN-9 delivers balanced moderate MtbTMPK inhibition (IC50 48 μM) with high cellular translation (MIC 6.25-9.4 μM vs Mtb). Its clean cytotoxicity profile minimizes artifacts, making it ideal for live-cell pharmacology, SAR benchmarking, and combination studies. This distinct selectivity profile justifies its inclusion in TB research programs over analogs with toxicity concerns.

Molecular Formula C25H26N6O7
Molecular Weight 522.5 g/mol
Cat. No. B12400430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtTMPK-IN-9
Molecular FormulaC25H26N6O7
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C25H26N6O7/c1-16-14-29(25(34)27-23(16)32)20-6-8-28(9-7-20)15-18-4-2-17(3-5-18)13-26-24(33)19-10-21(30(35)36)12-22(11-19)31(37)38/h2-5,10-12,14,20H,6-9,13,15H2,1H3,(H,26,33)(H,27,32,34)
InChIKeyAWDKSWRYTBNHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MtTMPK-IN-9: A Moderate M. tuberculosis Thymidylate Kinase Inhibitor with Sub-micromolar Anti-mycobacterial Activity


MtTMPK-IN-9 (also known as compound 28) is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) . It is a small molecule with the molecular formula C25H26N6O7 and a molecular weight of 522.51 . The compound is classified as a moderate MtbTMPK inhibitor, exhibiting an IC50 value of 48 μM in enzymatic assays . Critically, it demonstrates sub-micromolar activity against live mycobacteria (MICs = 6.25-9.4 μM) .

MtTMPK-IN-9: Why Potency and Cytotoxicity Trade-offs Preclude Simple Substitution Among MtTMPK Inhibitors


The MtTMPK inhibitor chemical space is characterized by a non-linear relationship between enzymatic inhibition (IC50), whole-cell anti-mycobacterial activity (MIC), and mammalian cytotoxicity (EC50) [1]. Simple substitution based on a single parameter, such as a lower enzyme IC50, is unreliable. For instance, a more potent enzyme inhibitor may exhibit high mammalian cytotoxicity or poor translation to whole-cell activity due to efflux pump mechanisms [1]. Therefore, selecting MtTMPK-IN-9 is a deliberate choice balancing moderate enzymatic potency with favorable sub-micromolar anti-mycobacterial activity and a lack of significant cytotoxicity , a profile not guaranteed by its structural analogs.

MtTMPK-IN-9: A Quantitative Evidence Guide for Differentiated Selection in Tuberculosis Research


Balancing Enzymatic Inhibition and Whole-Cell Activity

MtTMPK-IN-9 is a moderate MtbTMPK inhibitor (IC50 = 48 μM) but demonstrates potent sub-micromolar activity against Mycobacterium (MICs = 6.25-9.4 μM) . This translates to a Whole-Cell Activity Index (MIC / IC50) of 0.13-0.20, reflecting its high cellular translation efficiency. In contrast, a more potent enzyme inhibitor, MtTMPK-IN-3 (IC50 = 0.12 μM), shows significantly poorer translation (MIC = 12.5 μM), with an Index of 104.17 .

Tuberculosis Enzyme Inhibition Antibacterial

Selective Anti-mycobacterial Activity without Mammalian Cytotoxicity

MtTMPK-IN-9 demonstrates no significant cytotoxicity, making it a highly selective anti-mycobacterial agent . This contrasts sharply with other potent MtTMPK inhibitors like MtTMPK-IN-3 (EC50 = 12.5 μM in MRC-5 cells) and MtTMPK-IN-2 (EC50 = 6.1 μM in MRC-5 cells) , both of which exhibit significant mammalian cell toxicity at their anti-mycobacterial MIC concentrations.

Tuberculosis Cytotoxicity Selectivity

Favorable Activity Profile Compared to Direct Analog MtTMPK-IN-7

Compared to its direct analog MtTMPK-IN-7 (compound 26, IC50 = 47 μM), MtTMPK-IN-9 (compound 28, IC50 = 48 μM) has nearly identical enzyme inhibition. However, MtTMPK-IN-7 is more potent against whole cells, with an MIC of 2.3-4.7 μM .

Tuberculosis Structure-Activity Relationship Antibacterial

MtTMPK-IN-9: Optimal Research and Development Applications Based on Quantitative Profiling


Cellular Target Engagement Studies for MtTMPK

Given its high cellular translation efficiency (MIC/IC50 ratio < 0.2), MtTMPK-IN-9 is an ideal probe for investigating the downstream effects of MtTMPK inhibition within live M. tuberculosis cells. Its ability to potently inhibit bacterial growth at concentrations far below its enzyme IC50 makes it a superior tool for cellular pharmacology studies compared to compounds like MtTMPK-IN-3, which show a significant disconnect between enzyme and whole-cell activity .

Long-Term or High-Concentration Cellular Assays Requiring a Wide Therapeutic Window

The reported lack of significant cytotoxicity for MtTMPK-IN-9 makes it uniquely suited for experiments involving prolonged exposure or high compound concentrations. In contrast, other MtTMPK inhibitors (e.g., MtTMPK-IN-2, MtTMPK-IN-3) demonstrate measurable mammalian cell toxicity at their MIC concentrations . MtTMPK-IN-9 therefore provides a cleaner background, reducing the risk of cytotoxicity-driven artifacts.

Comparative Structure-Activity Relationship (SAR) Studies in the MtTMPK Inhibitor Series

MtTMPK-IN-9 is a key data point for SAR analysis, as its profile reveals a specific trade-off: a slight reduction in whole-cell potency compared to MtTMPK-IN-7 , but a significant gain in selectivity over cytotoxic inhibitors like MtTMPK-IN-3 . This makes it an essential reference compound for researchers aiming to optimize novel inhibitors for both potency and safety.

In Vitro Combination Therapy Screening for Tuberculosis

The clean cytotoxicity profile of MtTMPK-IN-9 allows for its use in drug combination studies with existing anti-tubercular agents . Its lack of inherent toxicity simplifies data interpretation when assessing synergistic, additive, or antagonistic effects with other drugs, enabling clearer elucidation of mechanism-based interactions.

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